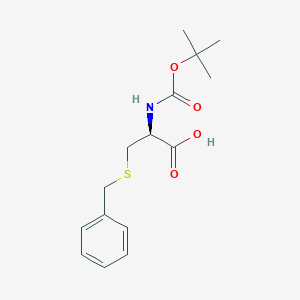

N-Boc-S-benzyl-D-cysteine

説明

N-Boc-S-benzyl-D-cysteine is a derivative of cysteine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the sulfur atom. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-S-benzyl-D-cysteine can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of cysteine with a Boc group and the protection of the thiol group with a benzyl group. The reaction conditions often include the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl bromide in the presence of a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-Boc-S-benzyl-D-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and benzyl protecting groups can be removed under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used.

Reduction: Sodium borohydride or dithiothreitol are common reducing agents.

Substitution: Trifluoroacetic acid is often used to remove the Boc group, while hydrogenation with palladium on carbon can remove the benzyl group.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Regeneration of thiol groups.

Substitution: Free cysteine or its derivatives.

科学的研究の応用

Peptide Synthesis and Medicinal Chemistry

N-Boc-S-benzyl-D-cysteine plays a crucial role in peptide synthesis due to its ability to enhance the stability and solubility of peptides. This modification aids in improving the bioactivity of peptides by protecting the thiol group from oxidation and enhancing the overall pharmacokinetic properties.

- Stability Improvement : The Boc (tert-butyloxycarbonyl) protecting group increases the stability of cysteine residues during synthesis, allowing for more complex peptide structures to be formed without degradation.

- Synthesis of Bioactive Peptides : Research has demonstrated that using this compound in peptide synthesis can lead to peptides with enhanced biological activity. For instance, its incorporation into cyclic dipeptides has shown promise in drug delivery systems due to improved solubility and bioavailability .

Neurobiology Research

This compound is also significant in neurobiology, particularly in studying the role of cysteine derivatives in neural development and neuroprotection.

- Regulation of Neural Progenitor Cells : Studies have indicated that D-cysteine derivatives can influence the proliferation of neural progenitor cells. Specifically, D-cysteine has been shown to reduce cell proliferation by approximately 50%, mediated through transcription factors such as FoxO1 and FoxO3a . The application of this compound may enhance these effects due to its structural properties.

- Potential Neuroprotective Effects : The antioxidant properties associated with cysteine derivatives suggest potential applications in neuroprotection against oxidative stress. Research indicates that compounds like S-allyl-L-cysteine exhibit protective effects against neuronal injury, which could be extrapolated to include derivatives like this compound .

Antioxidant Applications

The antioxidant capabilities of this compound derivatives have been explored for their potential to mitigate oxidative damage in various biological contexts.

- Synergistic Antioxidant Effects : Recent studies have highlighted the synergistic effects when combining this compound with other antioxidant agents. This combination has been shown to enhance the overall antioxidant capacity significantly compared to individual components . Such findings underscore its potential application in food science and preservation.

Drug Development

The compound's reactivity profile makes it a candidate for drug development, particularly as a covalent modifier targeting specific proteins.

- Covalent Inhibition Strategies : this compound can be employed in the design of covalent inhibitors targeting cysteine residues in proteins associated with various diseases. This approach has been used successfully to develop inhibitors for cancer-related pathways . The ability to form stable covalent bonds enhances the specificity and efficacy of these inhibitors.

Data Table: Summary of Applications

作用機序

The mechanism of action of N-Boc-S-benzyl-D-cysteine involves its role as a protected cysteine derivative. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the thiol group. This allows for selective deprotection and subsequent reactions at specific sites. The compound can interact with various molecular targets, including enzymes and proteins that contain cysteine residues .

類似化合物との比較

Similar Compounds

N-Boc-S-benzyl-L-cysteine: Similar structure but with the L-isomer of cysteine.

N-Boc-S-methyl-D-cysteine: Similar structure but with a methyl group instead of a benzyl group.

N-Boc-S-ethyl-D-cysteine: Similar structure but with an ethyl group instead of a benzyl group

Uniqueness

N-Boc-S-benzyl-D-cysteine is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions. The combination of Boc and benzyl groups allows for versatile applications in peptide synthesis and the study of cysteine-containing proteins .

生物活性

N-Boc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine, notable for its potential applications in biochemistry and medicine. This compound exhibits a range of biological activities, primarily due to the presence of the thiol group, which is critical in various biochemical reactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its N-Boc (tert-butoxycarbonyl) protecting group and S-benzyl modification, which enhance its stability and solubility. The thiol group (-SH) in cysteine derivatives plays a pivotal role in redox reactions, protein folding, and enzyme catalysis.

- Oxidation-Reduction Reactions : The thiol group can undergo oxidation to form disulfides, which are vital in maintaining protein structure and function. Conversely, these disulfide bonds can be reduced back to thiols, allowing for dynamic regulation of protein activity.

- Enzyme Interactions : this compound may interact with cysteine residues in enzymes, potentially inhibiting or activating their functions . This interaction is crucial in drug design, particularly for targeting cysteine-dependent enzymes.

- Gene Expression Regulation : The compound may influence gene expression through redox signaling pathways, impacting various cellular processes.

Ergogenic Effects

Research indicates that this compound may serve as an ergogenic aid, enhancing physical performance and recovery during exercise. It could influence anabolic hormone secretion and reduce exercise-induced muscle damage.

Cytotoxicity in Cancer Research

A study highlighted the cytotoxic effects of related compounds containing S-benzyl-D-cysteine on cancer cell lines. For instance, a tripeptide incorporating S-benzyl-D-cysteine demonstrated significant cytotoxicity against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines with IC50 values ranging from 6.2 to 7.5 μM. The mechanism of action was linked to apoptosis induction .

Case Studies and Research Findings

- Tripeptide Studies : Research on a tripeptide consisting of S-benzyl-D-cysteine showed its ability to form spherical assemblies that induced apoptosis in cancer cells. This suggests potential therapeutic applications in cancer treatment .

- Peptide Synthesis : this compound is utilized as a building block in peptide synthesis, facilitating the study of protein structure and function. Its derivatives have been explored for their roles in developing drugs targeting cysteine-rich proteins .

- Hydrogel Formation : A cyclic dipeptide incorporating S-benzyl-D-cysteine formed hydrogels with excellent mechanical properties and stability under physiological conditions. This highlights the compound's versatility in material science applications .

Summary Table of Biological Activities

特性

IUPAC Name |

(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVORPLRHYROAA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5068-28-0 | |

| Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。